molecular formula C14H10BrN3O2 B13940090 Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Cat. No.: B13940090
M. Wt: 332.15 g/mol
InChI Key: SVJZCDIBDNWBDP-UHFFFAOYSA-N
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Description

Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom and the imidazo[4,5-b]pyridine core makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This intermediate is then subjected to further reactions to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzoate group allows for unique interactions with biological targets and enables a wide range of chemical modifications.

Properties

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 4-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C14H10BrN3O2/c1-20-14(19)9-4-2-8(3-5-9)12-17-11-6-10(15)7-16-13(11)18-12/h2-7H,1H3,(H,16,17,18)

InChI Key

SVJZCDIBDNWBDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Br

Origin of Product

United States

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